molecular formula C2H6LiO3 B6343388 Lithium acetate hydrate, Puratronic®;  99.998% (metals basis) CAS No. 116277-84-0

Lithium acetate hydrate, Puratronic®; 99.998% (metals basis)

Cat. No.: B6343388
CAS No.: 116277-84-0
M. Wt: 85.0 g/mol
InChI Key: YFPVNEIXAAIIPY-UHFFFAOYSA-N
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Description

Lithium acetate hydrate (LiCH₃CO₂·xH₂O) is a high-purity inorganic compound manufactured under the Puratronic® brand by Alfa Aesar (now part of Thermo Fisher Scientific). This product is characterized by its exceptional purity of 99.998% (metals basis), making it suitable for advanced applications in materials science, catalysis, and biochemistry. The Puratronic® line emphasizes ultra-low trace metal impurities, ensuring minimal interference in sensitive processes such as semiconductor fabrication, organic synthesis, and lithium-ion battery research .

Key properties include:

  • Purity: 99.998% (metals basis).
  • Hydration state: Hydrated form (exact water content may vary).
  • Typical applications: Electrolyte precursor, yeast transformation buffer (e.g., LiAc/TE solutions), and precursor for lithium-based ceramics .

Properties

InChI

InChI=1S/C2H4O2.Li.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPVNEIXAAIIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6LiO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

116277-84-0
Details Compound: Acetic acid, lithium salt, hydrate
Record name Acetic acid, lithium salt, hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116277-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

85.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6108-17-4
Record name Lithium acetate dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6108-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Action Environment

The action, efficacy, and stability of lithium acetate hydrate can be influenced by various environmental factors. For instance, its solubility in water is 29 g/100 mL at 20°C, which can affect its bioavailability. Moreover, factors such as age, body weight, renal function, and drug-drug interactions can cause variability in its pharmacokinetics, thereby affecting its action and efficacy.

Biological Activity

Lithium acetate hydrate, with the chemical formula C2_2H3_3LiO2_2, is a lithium salt that has garnered attention in various biological and biochemical applications. This article explores its biological activity, applications in laboratory settings, and relevant research findings.

  • Molecular Weight : 65.98 g/mol
  • CAS Number : 546-89-4
  • Solubility : Soluble in water
  • Melting Point : 57.8 °C

Applications in Biological Research

Lithium acetate hydrate is primarily utilized in molecular biology as follows:

  • DNA and RNA Gel Electrophoresis : It serves as a buffer to facilitate the separation of nucleic acids during electrophoresis.
  • Yeast Transformation : The compound is used to permeabilize the cell wall of yeast, enhancing the uptake of DNA during transformation processes .
  • Proteomics Research : As a metal acetate, it plays a role in various proteomic applications, aiding in the study of protein interactions and functions .

Biological Activity

Lithium ions have been shown to influence several biological pathways, particularly in the context of cellular signaling and gene expression:

  • Neuroprotective Effects : Lithium has been extensively studied for its neuroprotective properties, particularly in the treatment of bipolar disorder. Research indicates that lithium can enhance neurogenesis and promote neuronal survival by modulating signaling pathways such as the Wnt/β-catenin pathway .
  • Cellular Mechanisms :
    • Lithium influences intracellular signaling pathways, including those involving phosphoinositides and cyclic AMP (cAMP), which are crucial for various cellular functions.
    • It has been implicated in reducing apoptosis in neuronal cells, thereby supporting cell viability under stress conditions .

Case Studies and Research Findings

Several studies have highlighted the biological implications of lithium acetate:

  • Study on Yeast Transformation : A study demonstrated that lithium acetate effectively increased transformation efficiency in yeast cells by facilitating DNA uptake through cell wall permeabilization. This method has been widely adopted for genetic studies and recombinant DNA technology .
  • Neuroprotective Mechanisms : A comprehensive review found that lithium's ability to stabilize mood is linked to its capacity to enhance brain-derived neurotrophic factor (BDNF) levels, which play a critical role in neuronal health and plasticity .

Data Table: Comparison of Biological Applications

ApplicationDescriptionReference
Gel ElectrophoresisBuffer for separating DNA/RNA
Yeast TransformationPermeabilizes cell wall for DNA uptake
NeuroprotectionEnhances neurogenesis and reduces apoptosis
ProteomicsUsed as a metal acetate for studying protein interactions

Safety Considerations

Lithium acetate hydrate is classified as toxic if swallowed (H301). Proper safety measures should be observed when handling this compound, including wearing appropriate personal protective equipment (PPE) and following laboratory safety protocols .

Scientific Research Applications

Molecular Biology

Lithium acetate hydrate is extensively used in molecular biology, particularly for its role as a buffer in gel electrophoresis of nucleic acids.

Key Uses:

  • Buffer for Gel Electrophoresis: It helps maintain pH stability during the separation of DNA and RNA fragments, enhancing resolution and clarity of bands.
  • Yeast Transformation: Lithium acetate facilitates the transformation of yeast cells (Saccharomyces cerevisiae) by permeabilizing their cell walls, allowing for efficient uptake of plasmid DNA. This property is crucial for genetic engineering applications.

Case Study: Yeast Transformation Efficiency
A study demonstrated that using lithium acetate in the transformation protocol significantly increased the efficiency of incorporating plasmid DNA into yeast cells compared to conventional methods .

Electrochemical Applications

Lithium acetate hydrate serves as an electrolyte additive in lithium-ion batteries, improving performance metrics such as conductivity and stability.

Key Uses:

  • Electrolyte Additive: Enhances the electrochemical performance of lithium-ion batteries by improving ionic conductivity and reducing resistance at high voltages.

Case Study: Battery Performance Enhancement
Research indicated that incorporating lithium acetate in the electrolyte formulation led to a notable increase in the cycle life and energy density of lithium-ion batteries .

Chemical Synthesis

As a precursor in chemical synthesis, lithium acetate can decompose upon heating to produce lithium oxide and acetic anhydride, which are valuable in various synthetic pathways.

Key Uses:

  • Synthesis of Organolithium Compounds: Used as a reagent in organic synthesis to create organolithium compounds that serve as intermediates in the production of pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
Molecular BiologyBuffer for gel electrophoresisImproved resolution of nucleic acids
Yeast transformationIncreased transformation efficiency
ElectrochemistryElectrolyte additiveEnhanced battery performance
Chemical SynthesisPrecursor for organolithium compoundsFacilitates complex organic reactions

Comparison with Similar Compounds

Comparison with Other Lithium Salts (Puratronic® and Ultra Dry Lines)

Lithium acetate hydrate is part of a broader family of high-purity lithium compounds. Below is a comparative analysis:

Compound Purity (Metals Basis) Key Impurity Specifications Applications Source
Lithium acetate hydrate 99.998% Not specified Electrolytes, biochemical buffers
Lithium carbonate (Puratronic®) 99.998% Ca <20 ppm Battery cathodes, glass ceramics
Lithium chloride hydrate 99.996% Not specified Molten salt reactors, hygroscopic agents
Lithium bromide (Ultra Dry) 99.998% Not specified Absorption refrigeration, organic synthesis

Key Observations :

  • Lithium carbonate shares the same 99.998% purity but explicitly excludes calcium impurities (<20 ppm), critical for applications in optoelectronics where calcium can degrade performance .
  • Lithium bromide achieves 99.998% purity in its Ultra Dry form, comparable to lithium acetate, but is optimized for anhydrous applications .

Comparison with Other Acetates (Puratronic® Line)

High-purity acetates are widely used in catalysis and materials synthesis. Notable examples include:

Compound Purity (Metals Basis) Key Specifications Applications Source
Lithium acetate hydrate 99.998% Hydrated form Lithium-ion battery precursors
Sodium acetate hydrate 99.9985% Hydrated form pH buffering, organic synthesis
Calcium acetate hydrate 99.9965% Excludes alkali earth metals Pharmaceuticals, food additives
Gallium(III) sulfate hydrate 99.999% Hygroscopic, crystalline aggregates Solid acid catalysts, gallium oxide synthesis

Key Observations :

  • Sodium acetate hydrate (99.9985%) slightly exceeds lithium acetate in purity, though both are suitable for high-precision synthesis.
  • Calcium acetate hydrate prioritizes exclusion of alkali earth metals, tailored for biomedical uses .
  • Gallium(III) sulfate hydrate (99.999%) represents the highest purity tier in the Puratronic® line, emphasizing its role in catalysis .

Comparison with Non-Lithium Puratronic® Compounds

Puratronic® products span multiple elements, each optimized for niche applications:

Compound Purity Key Feature Applications Source
Copper(I) iodide 99.998% Ultra-low trace metals Coupling reactions, photovoltaic materials
Zirconium dinitrate oxide hydrate 99.994% Soluble in alcohol Catalyst supports, nanocrystalline oxides
Manganese(II) nitrate hydrate 99.995% Pink crystalline aggregates LaMnO₃ thin-film coatings

Key Observations :

  • Copper(I) iodide matches lithium acetate’s 99.998% purity, underscoring its utility in photovoltaics where copper purity is critical .
  • Zirconium dinitrate oxide hydrate (99.994%) has marginally lower purity but is preferred for alcohol-soluble precursor applications .

Research Findings and Limitations

  • Brand Consistency : Puratronic® products transitioned to Thermo Scientific Chemicals retain original SKUs and specifications, ensuring continuity .

Preparation Methods

Raw Material Selection and Pre-Treatment

The synthesis of high-purity lithium acetate hydrate begins with the careful selection of precursors. Industrial-grade lithium hydroxide monohydrate (LiOH·H₂O) and glacial acetic acid (CH₃COOH) are commonly used as starting materials due to their commercial availability and reactivity . For Puratronic®-grade products, however, these raw materials undergo pre-treatment to remove trace metal contaminants. Lithium hydroxide is often recrystallized from ultrapure water (18.2 MΩ·cm resistivity) to reduce impurities such as sodium, potassium, and transition metals . Similarly, acetic acid is distilled under vacuum to eliminate non-volatile residues before use.

The molar ratio of reactants is critical. A 1:1 stoichiometry ensures complete neutralization, but slight excesses of acetic acid (pH 7.0–7.5) are maintained to prevent lithium carbonate formation from atmospheric CO₂ . Pre-treated materials are stored in inert atmospheres (argon or nitrogen) to minimize hydration or decomposition prior to reaction.

Neutralization Reaction and Intermediate Purification

The core synthesis involves a neutralization reaction between lithium hydroxide and acetic acid:

LiOH\cdotpH₂O+CH₃COOHLiOOCCH₃+2H₂O\text{LiOH·H₂O} + \text{CH₃COOH} \rightarrow \text{LiOOCCH₃} + 2\text{H₂O}

This exothermic reaction is conducted under controlled conditions. In industrial settings, 200–250 kg of LiOH·H₂O is dissolved in deionized water (400–500 L) and mixed with 290–360 kg of glacial acetic acid under mechanical stirring . The solution is maintained at 50–60°C to enhance reaction kinetics while avoiding lithium acetate decomposition . Post-neutralization, the pH is adjusted to 7.0–7.5 using additional acetic acid, and the mixture is stabilized for 10–15 minutes to ensure completeness .

The crude lithium acetate solution is then filtered through 0.1 μm PTFE membranes to remove particulate impurities . For Puratronic®-grade material, this filtration is repeated using sintered glass filters under positive pressure to achieve sub-micron clarity.

Crystallization and Hydrate Control

Crystallization conditions dictate the hydrate form (monohydrate, dihydrate, or higher hydrates). To obtain the dihydrate (LiOOCCH₃·2H₂O) specified in Puratronic® products, the purified solution is concentrated to 50% of its original volume via vacuum evaporation at 60–70°C . Seed crystals of lithium acetate dihydrate are introduced to induce controlled nucleation, preventing amorphous phase formation.

Solvent choice significantly affects crystal quality. Isopropanol-methanol mixtures (1:1 v/v) yield well-defined dihydrate crystals, while aqueous solutions tend to form variable hydrates . Post-crystallization, the slurry is cooled to 10–15°C and aged for 12–24 hours to enhance crystal size and uniformity.

High-Purity Purification Techniques

Achieving 99.998% metals basis purity requires multi-stage purification:

  • Recrystallization : Crystals are dissolved in ultrapure water (1:3 w/v) and re-crystallized twice using the same solvent system . Each cycle reduces ionic impurities by 90–95%.

  • Chelation Chromatography : A chelating resin (e.g., Chelex 100) is used to sequester residual transition metals (Fe, Cu, Ni). The lithium acetate solution is passed through a resin column at 4°C, achieving ppb-level metal contamination .

  • Zone Refining : For critical applications, the solid is subjected to 5–10 passes in a zone-refining apparatus, which exploits differences in impurity solubility between solid and molten phases .

Drying and Stabilization

Final drying is performed in a vacuum oven (<1 kPa) at 50°C for 48 hours, reducing water content to <0.1% w/w . To prevent rehydration, the product is packaged in argon-filled, double-sealed containers with desiccant packs. X-ray diffraction (XRD) confirms the dihydrate structure, while inductively coupled plasma mass spectrometry (ICP-MS) verifies metal purity (Table 1).

Table 1: Typical Impurity Profile of Puratronic® Lithium Acetate Dihydrate

ImpurityConcentration (ppm)Method Detection Limit
Na<0.5ICP-MS
K<0.3ICP-MS
Fe<0.1ICP-OES
Pb<0.05ICP-MS
SO₄²⁻<1.0Ion Chromatography

Quality Control and Analytical Validation

Puratronic® specifications require rigorous testing:

  • Water Content : Karl Fischer titration confirms 14.5–15.5% H₂O (theoretical 15.4% for dihydrate) .

  • Purity Assay : Potentiometric titration with 0.1M HCl achieves ±0.01% accuracy .

  • Microbial Contamination : Membrane filtration (0.22 μm) followed by agar plating ensures <1 CFU/g .

Q & A

Q. Protocol :

  • Store in vacuum-sealed vials with molecular sieves.
  • Avoid prolonged exposure to ambient humidity during weighing .

Advanced Question: What methodological optimizations are required for lithium acetate-mediated yeast transformation, and how does purity affect transformation efficiency?

Answer:
LiOAc permeabilizes yeast cell walls via chaotropic effects , disrupting hydrogen bonds to facilitate plasmid uptake . Key variables:

PEG Concentration : 40% PEG 3350 maximizes DNA adhesion to cell membranes.

Heat Shock : 42°C for 15–30 min enhances membrane fluidity.

LiOAc Purity : Contaminants like Mg²⁺ (>0.001%) or NH₄⁺ (>0.05%) inhibit plasmid binding.

Q. Optimization Workflow :

  • Prepare 100 mM LiOAc/TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
  • Pre-incubate yeast with LiOAc for 1 hr at 30°C.
  • Include carrier DNA (salmon sperm, 100 μg/mL) to reduce non-specific binding.
  • Validate transformation efficiency using a β-galactosidase reporter system .

Advanced Question: How can researchers resolve contradictions in lithium acetate buffer performance across different experimental setups (e.g., electrophoresis vs. PCR)?

Answer:
Discrepancies arise from:

  • Voltage Gradients : Higher voltages (e.g., >50 V/cm) in electrophoresis may denature proteins in PCR-grade LiOAc.
  • Ionic Strength : PCR requires ≤10 mM LiOAc to avoid Taq polymerase inhibition, while electrophoresis uses 100 mM–1 M.

Q. Troubleshooting Framework :

Electrophoresis Artifacts : Streaking or smearing may indicate residual RNase/DNase activity. Pre-treat buffers with DEPC or use ultrapure LiOAc (BioXtra grade) .

PCR Inhibition : Dilute LiOAc stock 1:10 and supplement with 0.1% BSA to stabilize polymerase activity .

Advanced Question: What are the implications of lithium acetate’s thermal stability for high-temperature applications (e.g., solid-state synthesis)?

Answer:
LiOAc’s anhydrous form (obtained by heating to 285°C) is used in solid-state reactions (e.g., Li-ion battery cathode synthesis). Key considerations:

  • Dehydration Protocol : Heat hydrate at 150°C for 2 hr under vacuum (10⁻³ mbar) to prevent Li₂CO₃ formation.
  • Phase Purity : Confirm via XRD; impurities (e.g., LiOH) alter ionic conductivity in battery electrolytes.
  • Reactivity : Anhydrous LiOAc reacts exothermically with Al³⁺ above 200°C—use inert crucibles (Pt or ZrO₂) .

Advanced Question: How do trace metal specifications in Puratronic® LiOAc impact its use in trace-element-sensitive studies (e.g., metalloprotein research)?

Answer:
Even at 99.998% purity, residual metals (e.g., Cu²⁺ ≤0.0005%, Zn²⁺ ≤0.0005%) can chelate histidine residues or disrupt metalloprotein folding. Mitigation strategies:

  • Chelation : Add 1 mM EDTA to LiOAc buffers (note: EDTA may interfere with Li⁺-dependent processes).
  • Alternative Buffers : Use ultrahigh-purity LiCl (99.999% metals basis) for Zn-sensitive assays .

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